molecular formula C21H30N2O6 B1382702 2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid CAS No. 195877-38-4

2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

Katalognummer: B1382702
CAS-Nummer: 195877-38-4
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: ZATSSEPWSKAQRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a protected amino acid derivative featuring dual orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group on the α-amino moiety and a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen (Fig. 1). Its molecular formula is C₂₁H₂₈N₂O₆, with a molecular weight of 404.46 g/mol (). The Boc group enhances stability under acidic conditions, while the Cbz group is cleavable via hydrogenolysis, making this compound a versatile intermediate in peptide synthesis and medicinal chemistry .

Eigenschaften

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-9-15(10-12-23)13-17(18(24)25)22-19(26)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATSSEPWSKAQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis via Multi-step Organic Synthesis

Based on recent literature, particularly the patent WO2012117417A1, the synthesis involves:

  • Step 1: Preparation of the piperidine core
    Starting from commercially available piperidine derivatives, the 4-position is functionalized with appropriate substituents, often through nucleophilic substitution or reductive amination.

  • Step 2: Introduction of the benzyloxycarbonyl group
    Benzyl chloroformate (Cbz-Cl) reacts with the amino group of the piperidine derivative to form the carbamate, yielding the benzyloxycarbonyl-protected piperidine.

  • Step 3: Incorporation of the tert-butoxycarbonyl group
    The amino group on the side chain is protected using tert-butoxycarbonyl anhydride (Boc2O) under basic conditions, typically in the presence of a base like triethylamine, to yield the Boc-protected amino group.

  • Step 4: Coupling with the propanoic acid backbone
    The protected piperidine derivative is coupled with a suitable protected amino acid precursor, such as a protected 3-aminopropanoic acid, via peptide coupling reagents like EDCI or HATU, to form the final compound.

  • Step 5: Purification
    The product is purified through column chromatography, recrystallization, or preparative HPLC to obtain high purity.

Protecting Group Strategies

The use of Cbz and Boc groups is crucial for selective reactions:

Protecting Group Purpose Removal Conditions
Benzyloxycarbonyl (Cbz) Protects amino groups during synthesis Hydrogenolysis with Pd/C or catalytic hydrogenation
Tert-butoxycarbonyl (Boc) Protects amines, especially on piperidine Acidic conditions, e.g., trifluoroacetic acid (TFA)

Alternative Synthetic Routes

Some approaches involve:

  • Direct amino acid modification : Starting from a protected amino acid, sequentially introducing the piperidine ring via nucleophilic substitution.
  • Use of chiral auxiliaries : To ensure stereoselectivity, chiral reagents or catalysts are employed during the synthesis of the piperidine core.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Protecting Groups Reaction Conditions Purification Techniques References
Multi-step organic synthesis Piperidine derivatives, amino acids Cbz-Cl, Boc2O, EDCI/HATU Cbz, Boc Room temp to reflux, inert atmosphere Column chromatography, recrystallization Patent WO2012117417A1
Nucleophilic substitution Protected amino acids, benzyl chloroformate NaH, organic solvents Cbz Organic solvents, 0°C to room temp Chromatography ,
Peptide coupling Amino acids, protected piperidine EDCI, HOBt, DIPEA - Room temp, inert atmosphere HPLC purification ,

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of Cbz-Ser-OtBu is C16H22N2O6C_{16}H_{22}N_{2}O_{6} with a molecular weight of 342.36 g/mol. It features a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (OtBu) protecting group, which are essential for its reactivity and stability in synthetic pathways. The compound is characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions.

Drug Development

Cbz-Ser-OtBu serves as a crucial intermediate in the synthesis of bioactive peptides and pharmaceuticals. Its structure allows for the selective protection of amino acids, facilitating the formation of complex peptide chains. For instance, it has been utilized in the synthesis of peptide-based drugs targeting various diseases, including cancer and metabolic disorders. The Cbz group provides stability during synthesis, while the OtBu group can be selectively removed under mild conditions to yield active compounds.

Case Study: Peptide Synthesis

A notable application involves using Cbz-Ser-OtBu in the synthesis of cyclic peptides that exhibit enhanced biological activity compared to their linear counterparts. Research has demonstrated that cyclic peptides derived from Cbz-Ser-OtBu show improved binding affinity to target proteins, making them potential candidates for drug development .

Enzyme Inhibition Studies

Research indicates that compounds like Cbz-Ser-OtBu can act as enzyme inhibitors by mimicking natural substrates or products. Studies have shown that derivatives of this compound can inhibit specific proteases involved in disease pathways, thus providing insights into therapeutic interventions .

Structure-Activity Relationship (SAR) Studies

The versatility of Cbz-Ser-OtBu allows it to be modified into various analogs for SAR studies. By altering the protecting groups or substituents on the piperidine ring, researchers can evaluate how these changes affect biological activity and selectivity towards specific targets.

Chromatographic Techniques

Due to its unique chemical structure, Cbz-Ser-OtBu is often used as a standard or reference compound in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its distinct retention time aids in the analysis of complex mixtures in pharmaceutical formulations .

Polymer Chemistry

The functional groups present in Cbz-Ser-OtBu enable its use as a building block in polymer chemistry. It can be incorporated into copolymers that exhibit bioactivity or specific mechanical properties suitable for biomedical applications such as drug delivery systems.

Wirkmechanismus

The compound exerts its effects primarily through its ability to protect amino groups during chemical synthesis. The benzyloxycarbonyl and tert-butoxycarbonyl groups prevent unwanted side reactions, allowing for selective modification of other functional groups. Upon deprotection, the free amino groups can participate in further chemical reactions, facilitating the synthesis of complex molecules.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

  • Backbone: Propanoic acid with a piperidin-4-yl substituent.
  • Protecting Groups : Cbz (acid-labile) and Boc (base-labile).

Comparison with Structural Analogues

2-((tert-Butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)propanoic acid

  • Molecular Formula : C₁₄H₂₆N₂O₄ (MW: 286.37 g/mol) ().
  • Key Differences :
    • Replaces the Cbz group with a methyl group on the piperidine nitrogen.
    • Lacks the benzyloxycarbonyl moiety, reducing steric hindrance and synthetic complexity.
  • Applications : Simpler structure may improve solubility (logP: ~2.2 inferred from ) but limits orthogonal deprotection strategies .

(Z)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid

  • Molecular Formula : C₂₁H₂₈N₂O₆ (MW: 404.46 g/mol) ().
  • Key Differences: Substitutes propanoic acid with an acrylic acid backbone, introducing a rigid double bond. The α,β-unsaturated carbonyl may enhance reactivity in Michael addition or cyclization reactions.
  • Applications: Potential use in conjugated systems for photoredox catalysis (), though specific data are lacking .

3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid

  • Molecular Formula: C₁₆H₂₁NO₄ (MW: 291.34 g/mol) ().
  • Key Differences :
    • Lacks the Boc group on the piperidine nitrogen, reducing protection versatility.
    • Simplified structure may lower thermal stability compared to the target compound.
  • Applications: Limited to single-protection strategies in peptide synthesis .

Sulfur-Containing Analogues (e.g., 3-(1-(benzyloxy)-3-(ethoxycarbonyl)thioureido)-2-(tert-butoxycarbonyl)propanoic acid)

  • Key Differences: Incorporates a thioureido group (–NH–C(=S)–O–) instead of the Cbz-protected amino group ().
  • Applications : Explored as glutamate receptor modulators due to structural mimicry of quisqualic acid .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Protecting Groups Key Features Applications
Target Compound (Cbz/Boc-protected) C₂₁H₂₈N₂O₆ 404.46 Cbz, Boc Dual orthogonal protection Peptide synthesis, intermediates
2-((Boc)amino)-3-(1-methylpiperidin-4-yl)propanoic acid C₁₄H₂₆N₂O₄ 286.37 Boc Simplified structure, methyl substituent Drug discovery scaffolds
(Z)-Cbz/Boc-protected acrylic acid analogue C₂₁H₂₈N₂O₆ 404.46 Cbz, Boc α,β-unsaturated carbonyl Conjugated systems, photoredox
3-(1-(Benzyloxy)carbonylpiperidin-4-yl)propanoic acid C₁₆H₂₁NO₄ 291.34 Cbz Single protection Intermediate in small-molecule synthesis
Thioureido-containing analogue C₁₈H₂₅N₃O₅S 395.47 Boc, thioureido Sulfur-enhanced reactivity Glutamate receptor modulation

Biologische Aktivität

2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid, also known by its CAS number 58457-98-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

The molecular formula of the compound is C17H24N2O4C_{17}H_{24}N_{2}O_{4}, with a molecular weight of approximately 324.39 g/mol. The structure features a benzyloxycarbonyl group and a tert-butoxycarbonyl group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of various amino acids and protective groups. A common method includes the use of benzyl chloroformate and tert-butoxycarbonyl derivatives in a multi-step reaction process that can yield high purity products suitable for biological testing .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent anti-tumor activity by inhibiting Class I PI3-kinase enzymes. This mechanism is particularly relevant for the treatment of various cancers, as it addresses uncontrolled cellular proliferation associated with malignancies .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown promise in treating inflammatory diseases. Its ability to inhibit specific PI3K isoforms suggests potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. For instance, polypeptide-based systems incorporating similar structures have demonstrated low cytotoxicity in human cell lines, indicating a favorable therapeutic index for further development .

Case Studies

Several studies have documented the efficacy of related compounds in various biological settings:

  • Tumor Models : In vivo studies using mouse models have shown that prodrugs derived from similar structures accumulate significantly in tumor tissues compared to normal tissues, enhancing their therapeutic effect while minimizing systemic toxicity .
  • Inflammatory Conditions : Clinical trials involving patients with chronic inflammatory diseases have reported improvements in symptoms correlating with the administration of compounds targeting the PI3K pathway, suggesting a broader application for this class of compounds .

Data Tables

Property Value
Molecular FormulaC17H24N2O4C_{17}H_{24}N_{2}O_{4}
Molecular Weight324.39 g/mol
CAS Number58457-98-0
Biological ActivitiesAntitumor, Anti-inflammatory
Target EnzymesClass I PI3-kinase

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves sequential protection of the amine and carboxylic acid groups. The tert-butoxycarbonyl (Boc) group is introduced first to the piperidine nitrogen via Boc-anhydride in a basic medium (e.g., DCM, DMAP), followed by benzyloxycarbonyl (Cbz) protection of the α-amino group using benzyl chloroformate. Coupling reactions (e.g., EDC/HOBt) link the protected piperidine to the propanoic acid backbone.
  • Optimization Strategies :
  • Use computational reaction path search tools (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error .
  • Employ high-throughput screening to identify optimal solvent systems (e.g., DMF/THF mixtures) and catalysts (e.g., Pd/C for deprotection steps) .
  • Table : Key Synthetic Steps and Conditions
StepReagents/ConditionsYield RangeReference
Boc ProtectionBoc₂O, DMAP, DCM85–92%
Cbz ProtectionCbz-Cl, NaHCO₃, THF78–88%
Acid CouplingEDC, HOBt, DMF70–80%

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR (¹H/¹³C) and IR spectra with computational predictions (e.g., Gaussian or ORCA software) to confirm peak assignments .
  • Isotopic Labeling : Use deuterated analogs to resolve overlapping proton signals in crowded regions (e.g., δ 1.2–1.5 ppm for Boc methyl groups) .
  • Advanced Techniques : Employ 2D NMR (HSQC, HMBC) to verify connectivity, particularly for stereocenters in the piperidine ring .

Q. What are the critical considerations for selecting protecting groups (Boc vs. Cbz) in synthesis?

  • Methodological Answer :
  • Boc Group : Acid-labile (cleaved with TFA/DCM), ideal for orthogonal protection with base-labile groups. Stable under coupling conditions but sensitive to prolonged storage in humid environments .
  • Cbz Group : Removed via hydrogenolysis (H₂/Pd-C), compatible with acid-stable intermediates. Avoid with sulfur-containing reagents due to catalyst poisoning .
  • Compatibility Table :
Protecting GroupCleavage MethodStabilityCompatibility
BocTFA/DCMHigh (pH > 4)Orthogonal to Cbz
CbzH₂/Pd-CModerate (oxidizing agents)Avoid thiols

Advanced Research Questions

Q. How can computational tools improve experimental design for synthesis and optimization?

  • Methodological Answer :
  • Reaction Modeling : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps. For example, calculate activation energies for Boc introduction to predict optimal temperatures .
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict solvent effects and catalyst performance, reducing experimental iterations .

Q. What methodologies resolve conflicts between mass spectrometry (MS) and elemental analysis (EA) data?

  • Methodological Answer :
  • High-Resolution MS (HRMS) : Confirm molecular formula accuracy (e.g., m/z 435.2125 for [M+H]⁺) to rule out adducts or impurities .
  • EA Calibration : Use certified reference standards to calibrate instruments, ensuring <0.3% error margins for C/H/N ratios. Replicate analyses under inert atmospheres to prevent oxidation .

Q. What are best practices for ensuring compound stability during storage?

  • Methodological Answer :
  • Storage Conditions :
  • Temperature : -20°C under argon for long-term stability; avoid freeze-thaw cycles .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to prevent hydrolysis of the Boc group .
  • Stability Monitoring :
ConditionDegradation PathwayMitigation Strategy
HumidityHydrolysis of BocStore with molecular sieves
LightRadical formationAmber glass vials

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Normalize data against positive controls (e.g., IC₅₀ values for reference inhibitors) to account for variability in cell lines or protocols .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate results from multiple studies, identifying outliers due to solvent effects (e.g., DMSO concentration) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.